

Application Notes and Protocols: Dibromodifluoromethane in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Dibromodifluoromethane*

Cat. No.: *B1204443*

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Introduction

The strategic incorporation of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. The difluoromethyl group (CF_2H) is of particular interest as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities, offering a unique combination of electronic properties and the ability to participate in hydrogen bonding.[1][2] **Dibromodifluoromethane** (CBr_2F_2) serves as a versatile and accessible precursor for introducing the difluoromethyl or difluoromethylene moiety into organic molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations involving **dibromodifluoromethane** and its derivatives in the preparation of valuable pharmaceutical intermediates.

Safety and Handling of Dibromodifluoromethane

Dibromodifluoromethane is a colorless, non-flammable liquid or gas with a characteristic odor.[3][4] It is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[6] It is incompatible with chemically active metals such as sodium, potassium, and aluminum.[6] Exposure can cause

skin and eye irritation, and inhalation may lead to drowsiness or dizziness.[7] In case of exposure, it is crucial to seek fresh air and medical attention.[8]

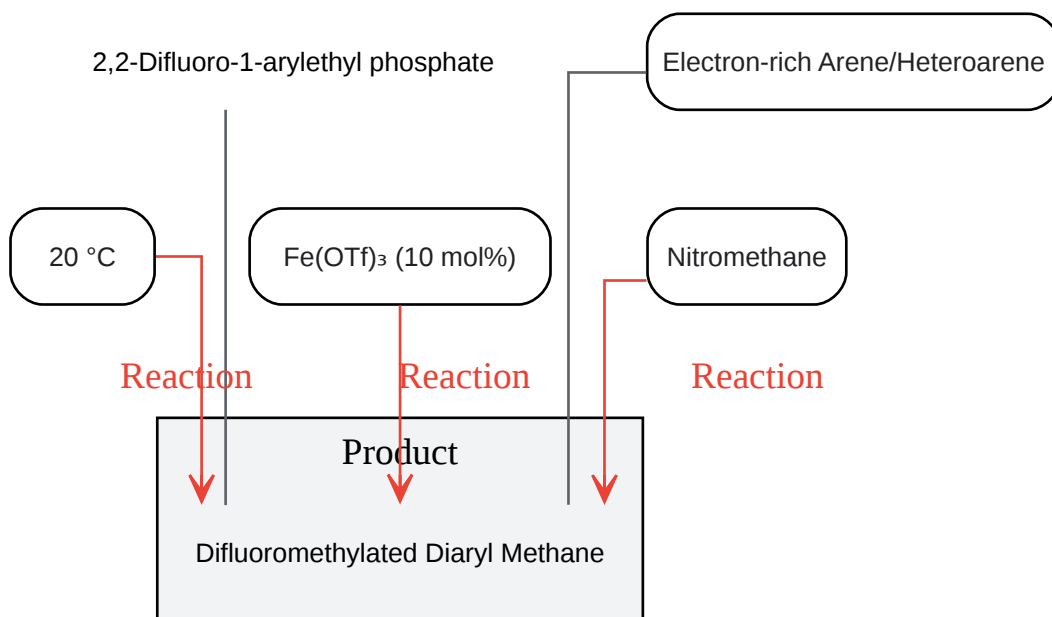
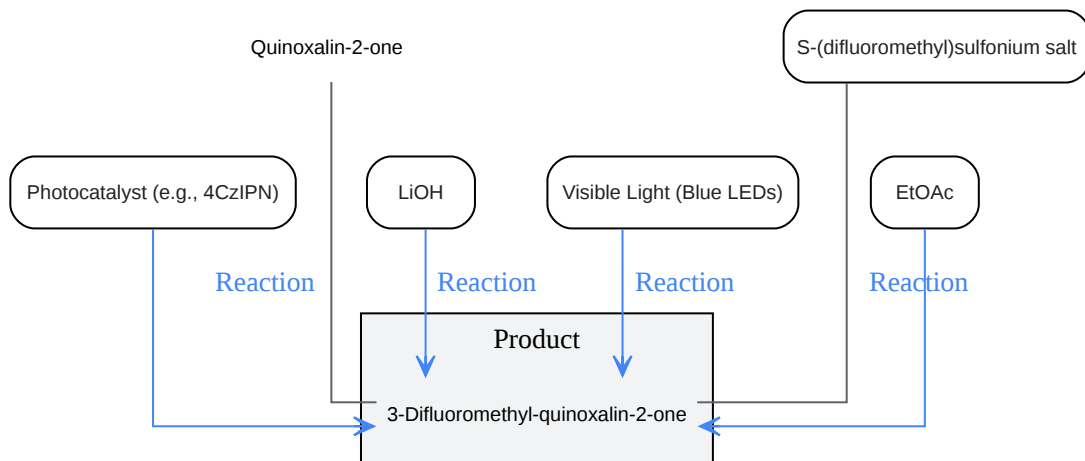
Key Properties of **Dibromodifluoromethane**:

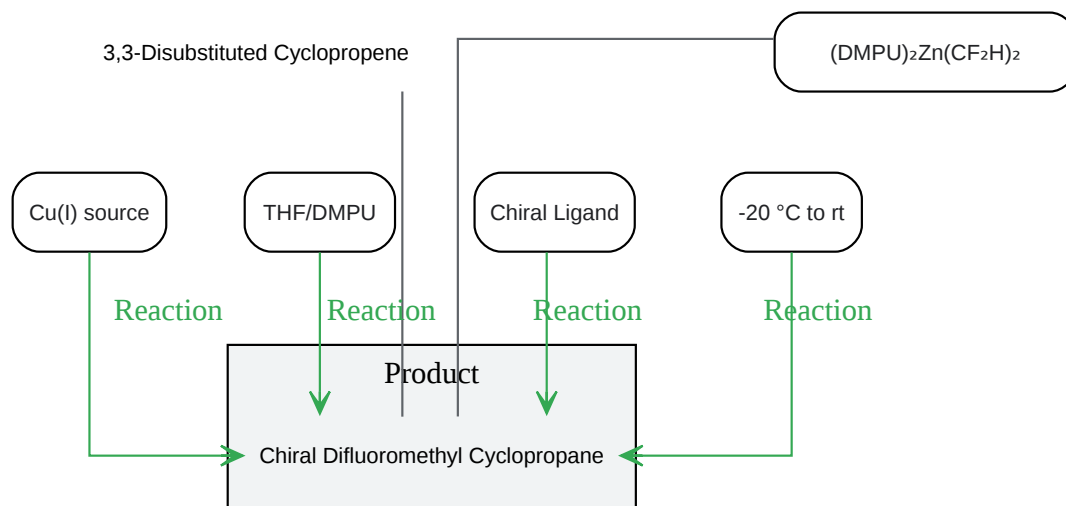
Property	Value	Reference
Molecular Formula	CBr ₂ F ₂	[4]
Molecular Weight	209.82 g/mol	[4]
Boiling Point	22-23 °C	[8]
Melting Point	-141 to -142 °C	[8]
Density	2.297 g/mL at 25 °C	[9]

Application Note 1: Visible-Light-Driven C-H Difluoromethylation of Quinoxalin-2-ones

Overview: Quinoxalin-2-one scaffolds are prevalent in many biologically active compounds. The direct C-H functionalization of these heterocycles provides an efficient route to novel analogues. This protocol describes a visible-light-mediated difluoromethylation at the C3 position of quinoxalin-2-ones using an electrophilic difluoromethylating reagent derived from **dibromodifluoromethane**.[\[10\]](#)

Reaction Scheme: A generalized reaction scheme for the visible-light-driven difluoromethylation of quinoxalin-2-ones.





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